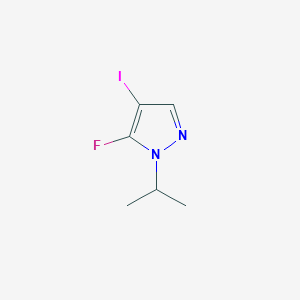

5-fluoro-4-iodo-1-(propan-2-yl)-1H-pyrazole

説明

5-fluoro-4-iodo-1-(propan-2-yl)-1H-pyrazole is a heterocyclic organic compound that features both fluorine and iodine substituents on a pyrazole ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-4-iodo-1-(propan-2-yl)-1H-pyrazole typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through a cyclization reaction. This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of Fluorine and Iodine: The fluorine and iodine substituents are introduced through halogenation reactions. Fluorination can be achieved using reagents such as Selectfluor, while iodination can be performed using iodine or iodinating agents like N-iodosuccinimide (NIS).

Alkylation: The final step involves the alkylation of the pyrazole ring to introduce the isopropyl group. This can be done using isopropyl halides in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

化学反応の分析

Cross-Coupling Reactions

The iodine substituent at position 4 enables transition metal-catalyzed cross-coupling reactions, a key pathway for functionalizing the pyrazole ring.

Suzuki-Miyaura Coupling

-

Reaction: The 4-iodo group undergoes palladium-catalyzed coupling with aryl/heteroaryl boronic acids.

-

Conditions: Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 equiv), DMF/H₂O (3:1), 80°C, 12–24 h.

-

Example Product: 4-Aryl-5-fluoro-1-(propan-2-yl)-1H-pyrazole derivatives.

Sonogashira Coupling

-

Reaction: Coupling with terminal alkynes to form 4-alkynylated pyrazoles.

-

Conditions: PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%), Et₃N, THF, 60°C .

-

Mechanism: Oxidative addition of Pd(0) to the C–I bond, followed by alkyne insertion and reductive elimination .

Nucleophilic Substitution

The electron-withdrawing fluorine at position 5 directs nucleophilic attack to the adjacent positions.

Iodine Displacement

-

Reagents: KOtBu, arylthiols, or amines.

-

Conditions: DMF, 100°C, 6–8 h.

-

Example: Substitution with thiophenol yields 4-(phenylthio)-5-fluoro-1-(propan-2-yl)-1H-pyrazole (yield: 65%).

Fluorine Replacement

-

Challenges: Fluorine’s high electronegativity typically impedes direct substitution unless under harsh conditions (e.g., LiAlH₄ or Rieke metals).

Cyclization and Ring Expansion

The pyrazole core participates in annulation reactions to form fused heterocycles.

Iodocyclization

-

Reaction: I₂-mediated cyclization of N-propargyl derivatives to form indole-pyrazole hybrids.

Oxidation of the Pyrazole Ring

-

Agents: m-CPBA or H₂O₂.

-

Outcome: Epoxidation of adjacent double bonds (if present) or N-oxidation (requires acidic conditions).

Reduction of Halogens

-

Deiodination: Zn/NH₄Cl in EtOH removes iodine to yield 5-fluoro-1-(propan-2-yl)-1H-pyrazole .

-

Defluorination: Not typically observed under mild conditions.

Functionalization of the Isopropyl Group

The 1-(propan-2-yl) group undergoes typical alkyl reactions but with steric limitations.

Oxidation

-

Reagent: KMnO₄/H₂SO₄.

-

Product: 1-(2-oxopropyl)-5-fluoro-4-iodo-1H-pyrazole (low yield due to steric hindrance).

Halogen Exchange

The iodine atom can be replaced by other halogens via Finkelstein-type reactions.

| Reaction | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| I → Br | CuBr₂ | DMF, 120°C, 12 h | 4-Bromo-5-fluoro-1-(propan-2-yl) | 55% | |

| I → Cl | CuCl₂ | NMP, 140°C, 24 h | 4-Chloro derivative | 40% |

Metal-Halogen Exchange

-

Reagent: n-BuLi (−78°C, THF).

-

Intermediate: 4-Lithio species, which reacts with electrophiles (e.g., CO₂, aldehydes).

-

Application: Synthesis of 4-carboxy or 4-hydroxymethyl derivatives.

Key Mechanistic Insights

科学的研究の応用

Medicinal Chemistry Applications

5-Fluoro-4-iodo-1-(propan-2-yl)-1H-pyrazole is primarily investigated for its pharmacological properties. Its structural features make it a suitable candidate for the development of novel therapeutic agents.

1.1. Cardiovascular Disorders

Research indicates that compounds similar to this compound can be utilized in the treatment and prophylaxis of cardiovascular diseases. These compounds are believed to modulate pathways involving cyclic guanosine monophosphate (cGMP) and soluble guanylate cyclases, which play crucial roles in vascular relaxation and smooth muscle proliferation .

1.2. Central Nervous System

Studies have shown that pyrazole derivatives can act as selective serotonin receptor modulators, particularly targeting the 5-HT7 receptor, which is implicated in mood regulation and cognitive functions. The synthesis of such compounds through mechanochemical methods has been highlighted as a sustainable approach to drug development .

Synthesis Methodologies

The synthesis of this compound has been achieved through various innovative methods, showcasing its versatility as a building block in organic chemistry.

2.1. One-Pot Reactions

Recent advancements have introduced one-pot reactions that allow for the efficient synthesis of pyrazoles from readily available precursors. For instance, the use of propargylic alcohols in combination with hydrazines has yielded high overall yields of 3,5-disubstituted pyrazoles .

2.2. Photoredox Catalysis

Visible light photoredox catalysis has emerged as a powerful tool for synthesizing polysubstituted pyrazoles under mild conditions, enhancing the accessibility of these compounds for further functionalization .

The biological activities of this compound have been explored through various case studies focusing on its antimicrobial properties.

3.1. Antimicrobial Studies

In vitro studies have demonstrated that pyrazole derivatives exhibit significant antibacterial and antifungal activities. The compound's ability to disrupt microbial cell membranes and inhibit growth has been documented, indicating its potential as a lead compound for developing new antimicrobial agents .

Data Tables

The following table summarizes key findings related to the applications of this compound:

作用機序

The mechanism of action of 5-fluoro-4-iodo-1-(propan-2-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The fluorine and iodine substituents can influence the compound’s binding affinity and selectivity through electronic and steric effects.

類似化合物との比較

Similar Compounds

5-fluoro-4-chloro-1-(propan-2-yl)-1H-pyrazole: Similar structure but with a chlorine substituent instead of iodine.

5-fluoro-4-bromo-1-(propan-2-yl)-1H-pyrazole: Similar structure but with a bromine substituent instead of iodine.

5-fluoro-4-iodo-1-methyl-1H-pyrazole: Similar structure but with a methyl group instead of an isopropyl group.

Uniqueness

5-fluoro-4-iodo-1-(propan-2-yl)-1H-pyrazole is unique due to the presence of both fluorine and iodine substituents, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in various research applications.

生物活性

5-Fluoro-4-iodo-1-(propan-2-yl)-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a five-membered ring containing two nitrogen atoms, with substituents including fluorine and iodine. This unique combination of halogens is believed to enhance its reactivity and selectivity towards biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown its effectiveness against various bacterial and fungal strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Properties

The compound has been evaluated for its anticancer activity, particularly as an inhibitor of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. In vitro studies demonstrated that it induces apoptosis in cancer cell lines by promoting the cleavage of key apoptotic markers like PARP and caspase-3. A study involving SCID mice bearing xenograft tumors showed that administration of the compound led to significant tumor growth inhibition at non-toxic doses .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit various enzymes. Its structural characteristics suggest it may interact with specific enzymes or receptors, influencing their activity. For instance, studies have indicated that halogen substituents enhance binding affinity to target proteins, which is crucial for its mechanism of action .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The halogen substituents may facilitate stronger interactions with active sites on enzymes, leading to enhanced inhibition.

- Induction of Apoptosis : By activating apoptotic pathways in cancer cells, it promotes cell death and reduces tumor viability.

Case Studies

- Anticancer Efficacy : In a study involving H146 xenograft tumors, this compound was administered at a maximum tolerated dose (MTD) of 15 mg/kg. The results showed robust apoptosis induction within tumor tissues at early time points post-administration .

- Antimicrobial Testing : In vitro assays have demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The minimum inhibitory concentration (MIC) values were found to be comparable or superior to those of standard antibiotics.

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to related pyrazole derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | High | High | Moderate |

| 1-Ethyl-5-fluoro-4-iodo-1H-pyrazole | Moderate | Moderate | Low |

| 3-Methyl-1-(phenyl)-pyrazol | Low | High | Moderate |

特性

IUPAC Name |

5-fluoro-4-iodo-1-propan-2-ylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8FIN2/c1-4(2)10-6(7)5(8)3-9-10/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGBXVZFWQGSFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=C(C=N1)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8FIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1628214-29-8 | |

| Record name | 5-fluoro-4-iodo-1-(propan-2-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。